1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
説明
特性
IUPAC Name |
1-cyclopropyl-4-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-8-15(9-20(24)23(13)14-6-7-14)27-16-10-22(11-16)21(25)19-12-26-17-4-2-3-5-18(17)28-19/h2-5,8-9,14,16,19H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULPKMUTKZKKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Below is a comparative analysis based on structural and functional group differences:
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Core Structure Impact: The pyridinone core in the target compound provides a distinct hydrogen-bonding profile compared to the tetrahydroimidazo[1,2-a]pyridine scaffold in 1l and 2d. Pyridinones are known for enhanced solubility and bioavailability due to their keto-enol tautomerism, whereas imidazo-pyridines may exhibit stronger π-π stacking interactions due to aromaticity .
Substituent Effects :
- The cyclopropyl group in the target compound likely increases metabolic stability compared to the nitro-phenyl groups in 1l and 2d , which are prone to reduction or hydrolysis .
- The benzodioxine-carbonyl-azetidine moiety may enhance selectivity for targets requiring bulky hydrophobic interactions (e.g., kinases or GPCRs), whereas the ester groups in 1l and 2d could limit membrane permeability due to polarity .
Synthetic Challenges :
- The target compound’s azetidine and benzodioxine linkages likely require advanced coupling strategies (e.g., Buchwald-Hartwig amination or click chemistry), contrasting with the simpler one-pot syntheses reported for 1l and 2d .
Research Implications
However, the absence of direct pharmacological data in the provided evidence necessitates further experimental validation.
Limitations of Current Evidence
The available materials focus on unrelated tetrahydroimidazo[1,2-a]pyridine derivatives, limiting direct comparisons. Future studies should prioritize synthesizing the target compound and benchmarking it against pyridinone analogs (e.g., roflumilast or piroxicam derivatives) for a robust analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
